6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
The compound “(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is a related compound with a CAS Number of 23969-87-1 . It has a molecular weight of 126.2 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is 1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 .Physical And Chemical Properties Analysis
“(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications
Agonist Activities
- 5-HT6 Receptor Agonist: A study by Mattsson et al. (2005) synthesized and evaluated a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, identifying potent 5-HT6 receptor agonists. The most effective was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, showing high potency in binding and functional assays for cyclic AMP production (Mattsson et al., 2005).
Chemical Reactions and Transformations
- Chemical Transformations: Martinez et al. (1984) described the transformation of indol-3-yl 1-methyl-1,2,5,6-tetrahydropyridin-4-yl ketone into various ketones through acid-catalyzed Michael-type addition and reactions with acetic anhydride (Martinez et al., 1984).
Structure-Activity Relationship (SAR) Studies
- SAR of 5-HT6 Receptor Agonists: Mattsson et al. (2013) conducted a study to understand the structure-activity relationship of 5-HT6 receptor agonists. They found that certain substitutions at the indole N(1), 2, and 5 positions significantly influence affinity and intrinsic activity at 5-HT6 receptors (Mattsson et al., 2013).
Synthesis and Applications in Catalysis
- Catalyst Synthesis: Singh et al. (2017) synthesized 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives, finding applications as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Anticancer Activity
- Anticancer Activity: Galayev et al. (2015) synthesized a series of coumarins with indole, including 6-(1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, demonstrating significant antimitotic activity against Non-Small Cell Lung Cancer cells (Galayev et al., 2015).
Corrosion Inhibition Studies
- Corrosion Inhibition: Verma et al. (2016) examined the effects of 3-amino alkylated indoles on mild steel corrosion in HCl, revealing that these compounds, including those with indole structures, exhibit high inhibition efficiency (Verma et al., 2016).
Safety and Hazards
“(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” has several hazard statements including H227, H302, H312, H314, H332, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
Related compounds have been known to target neuronal nitric oxide synthase (nnos) .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with various biological receptors or enzymes .
Biochemical Pathways
Related compounds have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Pharmacokinetics
Related compounds have been shown to be metabolized into other active compounds, which can cause oxidative stress .
Result of Action
Related compounds have been shown to cause neuronal damage, particularly in dopaminergic neurons .
properties
IUPAC Name |
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-5,7,10,15H,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHQWFOTVCYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436014 | |
Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
321744-85-8 | |
Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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